3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide
Overview
Description
3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide is a versatile chemical compound widely used in scientific research. It exhibits diverse properties that make it suitable for various applications, such as drug discovery, materials science, and organic synthesis.
Preparation Methods
The synthesis of 3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide typically involves the bromination of N-cyclopentyl-4-methoxybenzenesulfonamide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride (CCl4) and light . Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide is used in various scientific research applications, including:
Drug Discovery: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: It is used in the development of new materials with specific properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the sulfonamide group play crucial roles in its reactivity and interactions with other molecules. The compound may act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions .
Comparison with Similar Compounds
3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide can be compared with similar compounds such as:
N-cyclopentyl-4-methoxybenzenesulfonamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-bromo-4-methoxybenzenesulfonamide: Lacks the cyclopentyl group, affecting its steric properties and reactivity.
3-bromo-N-cyclopentylbenzenesulfonamide: Lacks the methoxy group, influencing its electronic properties and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
3-bromo-N-cyclopentyl-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-17-12-7-6-10(8-11(12)13)18(15,16)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJSLLQDLDHOPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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